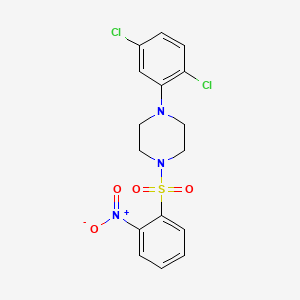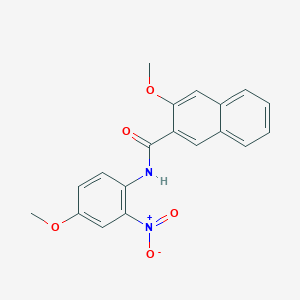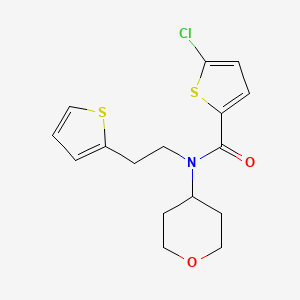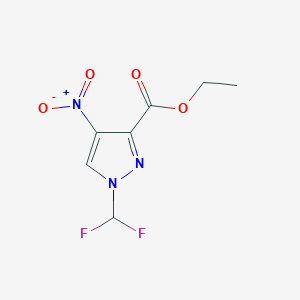
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine, also known as DNBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNBP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in depth.
Wirkmechanismus
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine's mechanism of action is not fully understood, but it is believed to act on ion channels, such as the voltage-gated sodium channels, by modulating their activity. This compound has been shown to interact with the S6 segment of the sodium channel, which is involved in the gating mechanism. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance and bone resorption.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anticonvulsant and anxiolytic effects in animal models. In vivo studies have shown that this compound reduces the severity of seizures and anxiety-like behaviors in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has several advantages for lab experiments, including its easy synthesis, high yield, and potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has several potential future directions for scientific research, including the design and synthesis of new derivatives with improved pharmacological properties, the investigation of its effects on other ion channels and enzymes, and the exploration of its potential applications in other fields, such as cardiovascular research and pain management. This compound's potential as a lead compound for drug discovery also warrants further investigation.
Synthesemethoden
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine can be synthesized using different methods, including the reaction of 2,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by cyclization with piperazine. Another method involves the reaction of 2,5-dichloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base, followed by the reaction with piperazine hydrochloride. The yield of this compound using these methods ranges from 55% to 70%.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-4-(2-nitrobenzenesulfonyl)piperazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels, and to have anticonvulsant and anxiolytic effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-5-6-13(18)15(11-12)19-7-9-20(10-8-19)26(24,25)16-4-2-1-3-14(16)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRFCKSOPMPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)
![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)


![N-(3-acetylphenyl)-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2782208.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)

